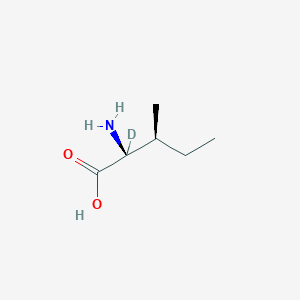
(2S,3S)-2-Amino-2-deuterio-3-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2S,3S)-2-Amino-2-deuterio-3-methylpentanoic acid” belongs to a class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom next to the carboxylate group (alpha carbon).
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine involves a three-step sequence starting with the synthesis of N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids via highly diastereoselective tandem aza-Michael addition .
Molecular Structure Analysis
The molecular structure of related compounds provides insight into the structural integrity and conformation of the compound. For example, the molecular formula of a similar compound, (2S,3S)-2,3-Dibromo-3-phenylpropanoic acid, is C9H8Br2O2 .
Chemical Reactions Analysis
Chemical reactions involving similar compounds can be complex. For example, the chemical behavior of structurally similar oxirane-carboxylate derivatives has been studied, highlighting the significance of substituents and chain length on chemical reactivity and biological activity .
Physical And Chemical Properties Analysis
The physical properties of similar compounds, including their crystalline structure and thermal behavior, are crucial for their application in material science.
Safety And Hazards
Safety data sheets provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product. For example, the safety data sheet for a similar compound, (2S,3S)-(-)-TARTRANILIC ACID, provides information on its potential hazards, first-aid measures, firefighting measures, and accidental release measures .
Zukünftige Richtungen
The future directions in the study of similar compounds often involve exploring their potential applications in treating various diseases. For example, pyroglutamic acid derivatives have shown promising results in treating neurodegenerative diseases such as Alzheimer’s, Huntington’s, and Parkinson’s disease .
Eigenschaften
IUPAC Name |
(2S,3S)-2-amino-2-deuterio-3-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-XIEIMECNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]([C@@H](C)CC)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-Amino-2-deuterio-3-methylpentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)



![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)







